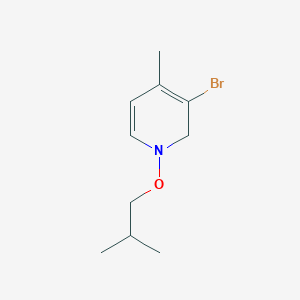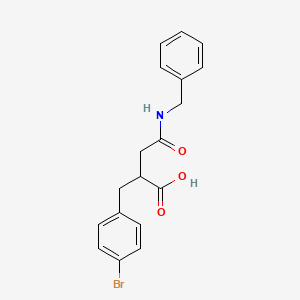![molecular formula C27H44Br2S2Sn2 B12498604 [7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12498604.png)
[7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is an organotin compound characterized by the presence of tin atoms bonded to organic groups. Organotin compounds are widely studied for their applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane typically involves the reaction of appropriate precursors under controlled conditions. A common synthetic route may include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromohexyl derivatives and trimethylstannyl compounds.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction temperature is carefully controlled to ensure the desired product formation.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of organotin compounds involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:
Batch or Continuous Flow Reactors: Industrial synthesis may use batch reactors or continuous flow reactors to scale up the production.
Automation and Monitoring: Advanced automation and monitoring systems ensure precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as sodium azide (NaN3), sodium methoxide (NaOMe)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced organotin derivatives.
Substitution: Formation of new organotin compounds with substituted functional groups.
Scientific Research Applications
Chemistry
Catalysis: Organotin compounds are used as catalysts in various organic reactions, including polymerization and coupling reactions.
Synthesis: They serve as intermediates in the synthesis of complex organic molecules.
Biology
Antimicrobial Agents: Some organotin compounds exhibit antimicrobial properties and are studied for their potential use in medical applications.
Enzyme Inhibition: They can act as inhibitors of certain enzymes, making them useful in biochemical research.
Medicine
Anticancer Agents: Research has shown that certain organotin compounds have anticancer activity and are being investigated for their therapeutic potential.
Drug Delivery: They are explored as carriers for drug delivery systems due to their ability to form stable complexes with various drugs.
Industry
Stabilizers: Organotin compounds are used as stabilizers in the production of PVC and other polymers.
Coatings: They are used in coatings to provide antimicrobial and antifouling properties.
Mechanism of Action
The mechanism of action of [7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA: Forming complexes with DNA, leading to changes in gene expression.
Modulating Cellular Pathways: Affecting cellular signaling pathways involved in growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Trimethyltin Chloride: Another organotin compound with similar properties but different reactivity.
Tributyltin Oxide: Known for its use as a biocide and antifouling agent.
Dimethyltin Dichloride: Used in the synthesis of other organotin compounds.
Uniqueness
[7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H44Br2S2Sn2 |
|---|---|
Molecular Weight |
830.0 g/mol |
IUPAC Name |
[7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane |
InChI |
InChI=1S/C21H26Br2S2.6CH3.2Sn/c22-13-7-3-1-5-11-21(12-6-2-4-8-14-23)17-9-15-24-19(17)20-18(21)10-16-25-20;;;;;;;;/h9-10H,1-8,11-14H2;6*1H3;; |
InChI Key |
OJABVIHEVMASPI-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C3=C(C2(CCCCCCBr)CCCCCCBr)C=C(S3)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498528.png)

![5-({3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498552.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B12498570.png)
![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12498580.png)

![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetonitrile](/img/structure/B12498595.png)

![5-({1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12498608.png)
![[4-(4-Methylphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12498610.png)
![5-({3-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498612.png)

![methyl 8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12498622.png)
